Siais178

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

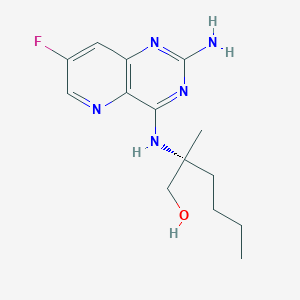

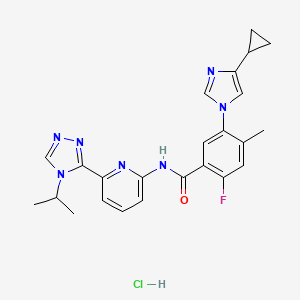

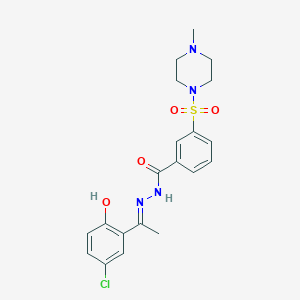

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .

Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Aplicaciones Científicas De Investigación

BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).

Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.

Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQREOJIRFCRKQ-ZIBKGDFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN11O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siais178 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)